molecular formula C42H36O8S4 B12281895 Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate

Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate

Cat. No.: B12281895
M. Wt: 797.0 g/mol
InChI Key: PGZGHZXUDIFZQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate typically involves the reaction of 2,2’-bi(1,3-dithiolylidene) with ethyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for industrial applications .

Mechanism of Action

The mechanism of action of Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate involves its interaction with specific molecular targets and pathways. The compound’s dithiolylidene groups can participate in redox reactions, influencing cellular redox states and signaling pathways. Additionally, its benzoate groups may interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate is unique due to its combination of dithiolylidene and benzoate groups, providing distinct electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials with specific redox and fluorescence characteristics .

Properties

Molecular Formula

C42H36O8S4

Molecular Weight

797.0 g/mol

IUPAC Name

ethyl 4-[2-[4,5-bis(4-ethoxycarbonylphenyl)-1,3-dithiol-2-ylidene]-5-(4-ethoxycarbonylphenyl)-1,3-dithiol-4-yl]benzoate

InChI

InChI=1S/C42H36O8S4/c1-5-47-37(43)29-17-9-25(10-18-29)33-34(26-11-19-30(20-12-26)38(44)48-6-2)52-41(51-33)42-53-35(27-13-21-31(22-14-27)39(45)49-7-3)36(54-42)28-15-23-32(24-16-28)40(46)50-8-4/h9-24H,5-8H2,1-4H3

InChI Key

PGZGHZXUDIFZQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C(=O)OCC)C5=CC=C(C=C5)C(=O)OCC)S2)C6=CC=C(C=C6)C(=O)OCC

Origin of Product

United States

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